APS-2-79 hydrochloride
Overview
Description
APS-2-79 hydrochloride is a chemical compound known for its role as a mitogen-activated protein kinase antagonist. It modulates kinase suppressor of Ras-dependent mitogen-activated protein kinase signaling by antagonizing RAF heterodimerization and the conformational changes required for phosphorylation and activation of kinase suppressor of Ras-bound mitogen-activated protein kinase kinase .
Mechanism of Action
Target of Action
APS-2-79 HCl primarily targets the Kinase Suppressor of Ras (KSR) and MEK . KSR is a scaffold protein in the MAPK pathway, and its regulation is allosterically controlled by dimerization with RAF . MEK, on the other hand, is a key component of the MAPK/ERK pathway .
Mode of Action
APS-2-79 HCl acts as a MAPK antagonist, modulating KSR-dependent MAPK signaling . It achieves this by antagonizing RAF heterodimerization and the conformational changes required for the phosphorylation and activation of KSR-bound MEK . Specifically, APS-2-79 HCl inhibits ATP biotin binding to KSR2 within the KSR2-MEK1 complex, with an IC50 of 120 nM .
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway . By stabilizing the KSR inactive state, APS-2-79 HCl antagonizes oncogenic Ras-MAPK signaling . This results in the disruption of the signaling pathway, thereby inhibiting the proliferation of cancer cells .
Result of Action
APS-2-79 HCl’s action results in the suppression of KSR-stimulated MEK and ERK phosphorylation . In cell lines with Ras mutations, APS-2-79 HCl enhances the efficacy of several MEK inhibitors . This indicates its potential use in combination therapies for cancer treatment.
Action Environment
The action, efficacy, and stability of APS-2-79 HCl can be influenced by various environmental factors. For instance, storage conditions can affect its stability . Additionally, the presence of Ras mutations in cell lines can influence its efficacy . More research is needed to fully understand how different environmental factors can impact the action of APS-2-79 HCl.
Biochemical Analysis
Biochemical Properties
APS-2-79 hydrochloride interacts with several biomolecules, most notably with ATP biotin within the KSR2-MEK1 complex . It inhibits ATP biotin binding to KSR2, with an IC50 value of 120 nM . This interaction stabilizes the inactive state of KSR, thereby antagonizing the Ras-MAPK pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the Ras-MAPK pathway . This modulation can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of KSR, which results in the inhibition of MEK (MAPKK) phosphorylation by RAF . This binding interaction stabilizes the inactive state of KSR, thereby antagonizing the Ras-MAPK pathway .
Preparation Methods
The synthesis of APS-2-79 hydrochloride involves several steps. The key synthetic route includes the formation of the quinazoline core, followed by the introduction of the dimethoxy and phenoxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
APS-2-79 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
APS-2-79 hydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase suppressor of Ras-dependent mitogen-activated protein kinase signaling pathways.
Biology: The compound is used to investigate the role of mitogen-activated protein kinase signaling in various biological processes.
Medicine: this compound is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases involving aberrant mitogen-activated protein kinase signaling.
Comparison with Similar Compounds
APS-2-79 hydrochloride is unique in its ability to stabilize the inactive state of kinase suppressor of Ras and antagonize oncogenic Ras signaling. Similar compounds include:
Selumetinib: A mitogen-activated protein kinase kinase inhibitor with a different mechanism of action.
Trametinib: Another mitogen-activated protein kinase kinase inhibitor used in cancer therapy.
Cobimetinib: A selective mitogen-activated protein kinase kinase inhibitor used in combination with other therapies for cancer treatment.
This compound stands out due to its specific interaction with kinase suppressor of Ras and its potential to enhance the efficacy of other mitogen-activated protein kinase inhibitors in certain cancer cell lines.
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKSHWZJNNZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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